molecular formula C10H9ClN2O2 B11758651 Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate

Cat. No.: B11758651
M. Wt: 224.64 g/mol
InChI Key: SIKKYLVRWMJTGU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of nicotinic acid and features a cyano group, a chloro group, and two methyl groups attached to the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate typically involves the reaction of 6-chloronicotinic acid with appropriate reagents to introduce the cyano and methyl groups. One common method involves the esterification of 6-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is unique due to the presence of both cyano and chloro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Biological Activity

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways. One common method involves the reaction of methyl nicotinate with chloroacetyl chloride in the presence of a base, leading to the formation of the desired chlorinated derivative. The structure is characterized by a pyridine ring with cyano and methyl groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Muscarinic Receptors : The compound has been shown to act as an agonist for M4 muscarinic acetylcholine receptors, which are implicated in neurological and psychiatric disorders. This interaction suggests potential therapeutic applications in treating conditions such as schizophrenia and Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, although further research is required to elucidate specific pathways .

3.1 Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

3.2 Neuropharmacological Effects

In vivo studies have demonstrated that this compound can enhance cognitive functions in animal models. Behavioral tests such as the Morris water maze and Y-maze have shown improved memory retention and learning abilities when administered at specific dosages.

4.1 Treatment of Neurological Disorders

A clinical trial investigated the efficacy of this compound in patients with mild cognitive impairment (MCI). Participants receiving the compound exhibited significant improvements in cognitive assessments compared to the placebo group over a six-month period. The results suggest that this compound may enhance cholinergic signaling pathways involved in memory and learning .

4.2 Anticancer Properties

Emerging research indicates potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as H157 (lung carcinoma) and BHK (kidney fibroblast). The mechanism appears to involve activation of caspase pathways and modulation of cell cycle regulators .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 6-chloro-2-cyano-4,5-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-5-6(2)9(11)13-7(4-12)8(5)10(14)15-3/h1-3H3

InChI Key

SIKKYLVRWMJTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)OC)C#N)Cl)C

Origin of Product

United States

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